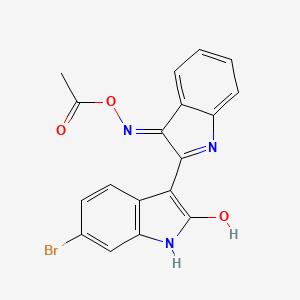

GSK-3 Inhibitor X

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycogen Synthase Kinase-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes, including the coordination of catabolic and anabolic pathways . The inhibition of Glycogen Synthase Kinase-3 has been recognized as a promising therapeutic strategy for treating multiple pathological conditions, particularly those related to the central nervous system .

作用机制

- The primary targets of BIO-Acetoxime are the two isoforms of GSK-3: GSK-3α and GSK-3β. These kinases are involved in regulating diverse pathways, such as glycogen metabolism, cell cycle progression, and neuronal development .

- Inhibition of GSK-3 leads to altered signaling cascades, affecting various cellular processes. For instance, GSK-3 regulates the Wnt/β-catenin pathway, which influences cell proliferation and differentiation. BIO-Acetoxime disrupts this pathway by inhibiting GSK-3, resulting in downstream changes in gene expression and cell fate .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

BIO-Acetoxime interacts with the enzymes GSK-3α and GSK-3β, inhibiting their activity . It also weakly affects the activities of Cdk4/D1 and many other kinases . BIO-Acetoxime does not compete with ATP, indicating that it binds to a site different from the ATP-binding pocket .

Cellular Effects

BIO-Acetoxime has been shown to have anticonvulsant and anti-infection activity . It increases the viability of HSV-1-infected cells but shows little effect on the morphology and viability of mock-infected cells . Moreover, BIO-Acetoxime significantly reduces the release of HSV-1 particles in OC3 cells .

Molecular Mechanism

BIO-Acetoxime exerts its effects at the molecular level by inhibiting GSK-3, thereby blocking β-catenin phosphorylation and degradation . This allows β-catenin to activate transcription of WNT pathway-controlled genes .

Temporal Effects in Laboratory Settings

It is known that BIO-Acetoxime is stable and can be stored at -20°C for up to 1 month .

Dosage Effects in Animal Models

In animal models, BIO-Acetoxime has shown anticonvulsant effects in the focal pilocarpine rat model at 0.5 mg/kg, and in 6-Hz fully kindled FVB/N mice at 0.5, 2.5, and 5 mg/kg via intraperitoneal administration .

Metabolic Pathways

It is known that BIO-Acetoxime inhibits GSK-3, a key enzyme involved in numerous cellular processes, including glycogen metabolism .

Transport and Distribution

It is known that BIO-Acetoxime is not cell-permeable .

Subcellular Localization

Given its role as a GSK-3 inhibitor, it is likely to be found in the cytoplasm where GSK-3 is located .

准备方法

Synthetic Routes and Reaction Conditions

Glycogen Synthase Kinase-3 Inhibitor X is synthesized through a series of chemical reactions involving the bromination of indirubin followed by acetoxime formation. The key steps include:

Bromination: Indirubin is brominated using bromine in an organic solvent to introduce a bromine atom at the 6-position.

Acetoxime Formation: The brominated indirubin is then reacted with hydroxylamine to form the oxime, followed by acetylation to yield the acetoxime derivative.

Industrial Production Methods

The industrial production of Glycogen Synthase Kinase-3 Inhibitor X involves scaling up the synthetic routes mentioned above. The process typically includes:

Large-Scale Bromination: Conducted in industrial reactors with controlled temperature and stirring to ensure uniform bromination.

Oxime Formation and Acetylation: Performed in large reaction vessels with precise control over reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions

Glycogen Synthase Kinase-3 Inhibitor X undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The bromine atom in the molecule can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiol compounds.

Major Products Formed

The major products formed from these reactions include various derivatives of Glycogen Synthase Kinase-3 Inhibitor X with modified functional groups, which can be used for further research and development .

科学研究应用

Glycogen Synthase Kinase-3 Inhibitor X has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.

Biology: Investigated for its role in regulating cellular processes such as apoptosis, differentiation, and proliferation.

Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, psychiatric disorders, and cancer

相似化合物的比较

Similar Compounds

Indirubin: A natural compound with inhibitory effects on Glycogen Synthase Kinase-3.

Hymenialdisine: A marine-derived compound that inhibits Glycogen Synthase Kinase-3.

Meridianins: Marine alkaloids with Glycogen Synthase Kinase-3 inhibitory activity.

Uniqueness

Glycogen Synthase Kinase-3 Inhibitor X is unique due to its high selectivity for Glycogen Synthase Kinase-3α/β over other kinases, making it a valuable tool for studying Glycogen Synthase Kinase-3-related pathways and developing targeted therapies .

属性

CAS 编号 |

667463-85-6 |

|---|---|

分子式 |

C18H12BrN3O3 |

分子量 |

398.2 g/mol |

IUPAC 名称 |

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3 |

InChI 键 |

HUDSYNWJCPDHLL-UHFFFAOYSA-N |

SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

手性 SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

规范 SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)